
Mavodelpar for Mitochondrial Myopathies: A
Comparative Analysis of a PPARδ Agonist

Approach

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ReN001

Cat. No.: B10857760 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of mavodelpar, an investigational peroxisome

proliferator-activated receptor delta (PPARδ) agonist, and its intended impact on mitochondrial

dysfunction stemming from mitochondrial DNA (mtDNA) defects. While the pivotal clinical trial

for mavodelpar in Primary Mitochondrial Myopathies (PMM) did not meet its endpoints, an

examination of its mechanism and trial design in the context of other therapeutic strategies

offers valuable insights for the future of mitochondrial disease drug development.

Mavodelpar: A Focus on Mitochondrial Biogenesis
Mavodelpar (formerly REN001) is a potent and selective agonist of the PPARδ nuclear

receptor.[1][2] The therapeutic hypothesis was that activating PPARδ would stimulate a

transcriptional cascade leading to enhanced mitochondrial function and biogenesis.[1] This

mechanism involves the upregulation of genes crucial for fatty acid oxidation and the creation

of new mitochondria, aiming to compensate for the energy deficit characteristic of PMM.[1][3]

PMM are a group of rare genetic disorders caused by mutations or deletions in mtDNA or

nuclear DNA (nDNA), which impair the mitochondria's ability to produce ATP, leading to

significant energy deficits in tissues with high energy demand like muscle and brain.[1][4]
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Mavodelpar, as a PPARδ agonist, was designed to activate the PPARδ receptor. This receptor

forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator

Response Elements (PPREs) in the promoter region of target genes. A key coactivator in this

pathway is PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha), a

master regulator of mitochondrial biogenesis.[5][6] Activation of this pathway was expected to

increase the machinery for fatty acid oxidation and the number of mitochondria, thereby

boosting cellular energy production.[3][6]
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Caption: Mavodelpar's Proposed PPARδ Signaling Pathway

Clinical Evaluation: The STRIDE Trial
The primary investigation into mavodelpar's efficacy in PMM due to mtDNA defects was the

STRIDE study, a global, randomized, double-blind, placebo-controlled Phase 2b trial.[4][7]

Experimental Protocol: 12-Minute Walk Test (12MWT)
The protocol for the primary efficacy endpoint, the 12MWT, is a standardized assessment of

functional exercise capacity.

Objective: To measure the maximum distance a participant can walk in 12 minutes along a

flat, hard-surfaced corridor.

Procedure:
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Participants are instructed to walk as far as possible for 12 minutes, turning around at

marked endpoints of a measured track.

Standardized encouragement is provided at specific intervals.

Participants are permitted to stop and rest if necessary, but the timer continues.

The total distance walked is recorded.

Outcome Measure: The change in distance walked from baseline to the 24-week endpoint.[7]

[8]

STRIDE Trial Workflow
The STRIDE study followed a structured clinical trial workflow from participant screening to final

analysis.
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Caption: STRIDE Clinical Trial Workflow

Quantitative Data and Outcomes
The STRIDE trial did not meet its primary or secondary efficacy endpoints.[4][8] Consequently,

the development of mavodelpar for PMM was suspended.[7] While specific quantitative results

from the trial are pending final analysis and publication, the key design elements are

summarized below.[4]
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Parameter Mavodelpar (STRIDE Trial)

Drug Target
Peroxisome Proliferator-Activated Receptor

Delta (PPARδ)

Mechanism
Transcriptional upregulation of mitochondrial

biogenesis & fatty acid oxidation

Patient Population
Adults with Primary Mitochondrial Myopathy

(PMM) due to mtDNA defects

Dosage 100 mg, once daily

Trial Phase Phase 2b (Pivotal)

Primary Endpoint
Change from baseline in 12-Minute Walk Test

(12MWT) at 24 weeks

Secondary Endpoint
Change from baseline in PROMIS® Short Form

Fatigue 13a score

Outcome Did not meet primary or secondary endpoints

Comparative Landscape of Therapeutic Strategies
Mavodelpar's approach of inducing mitochondrial biogenesis is one of several strategies being

explored for mitochondrial diseases. A comparison with alternatives highlights the diverse

efforts to tackle these complex disorders.
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Therapeutic
Strategy

Example Drug(s)
Mechanism of
Action

Potential
Application in
mtDNA Defects

PPARδ Agonism
Mavodelpar,

Bocidelpar

Induces mitochondrial

biogenesis and fatty

acid oxidation by

activating the PPARδ

transcriptional

pathway.[7][9]

Aims to increase the

number of functional

mitochondria to

compensate for

defective ones.

Cardiolipin

Stabilization
Elamipretide

Binds to and stabilizes

cardiolipin, a key lipid

of the inner

mitochondrial

membrane, to improve

electron transport

chain function and

ATP production.[10]

[11]

Aims to improve the

function of existing

mitochondria by

preserving membrane

integrity.

Electron Chain

Enhancement

Coenzyme Q10,

Idebenone

Act as electron

carriers in the electron

transport chain,

potentially bypassing

defects and reducing

oxidative stress.[12]

[13]

Directly supports the

compromised

oxidative

phosphorylation

process.

Antioxidants
Vitamin E, N-

acetylcysteine

Reduce levels of

reactive oxygen

species (ROS)

generated by

dysfunctional

mitochondria, thereby

limiting cellular

damage.[14]

Mitigates the

downstream

damaging effects of

mitochondrial

dysfunction.
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Mitochondrial

Biogenesis (Other)

Bezafibrate (PPAR

pan-agonist)

Activates multiple

PPAR isoforms (α, γ,

δ) to broadly stimulate

mitochondrial

biogenesis and

metabolic gene

expression.[6][14]

Similar to mavodelpar,

aims to increase

mitochondrial mass.

Conclusion
The journey of mavodelpar underscores the significant challenges in developing treatments for

mitochondrial diseases. Although the STRIDE trial was unsuccessful, the data generated are

crucial for the scientific community.[4][8] The PPARδ pathway remains a target of interest, and

the lessons learned from mavodelpar will inform the design of future trials and the development

of next-generation therapeutics. Comparing the biogenesis--focused strategy of mavodelpar

with membrane-stabilizing and electron-transport-enhancing approaches illustrates a

multifaceted and evolving landscape in the quest for effective therapies for patients with

debilitating mitochondrial DNA defects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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